3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Description
3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a tert-butyl group at position 3 and a Boc (tert-butoxycarbonyl)-protected amino group alongside a carboxylic acid moiety at position 1. Its molecular structure combines a rigid cyclobutane ring with bulky substituents, making it a valuable intermediate in pharmaceutical and materials science research. The tert-butyl group enhances hydrophobicity and steric hindrance, while the Boc group stabilizes the amino functionality during synthetic processes.
Properties
IUPAC Name |
3-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-12(2,3)9-7-14(8-9,10(16)17)15-11(18)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTCPDYXLJJFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of strong bases and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Techniques such as catalytic hydration or Grignard reactions are employed to introduce the necessary functional groups .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
The compound 3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry and material sciences, supported by data tables and case studies.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a building block for synthesizing bioactive molecules. Its structural features can be modified to enhance biological activity against various diseases.
Case Study: Anticancer Activity
In a study focusing on the synthesis of derivatives of cyclobutane carboxylic acids, researchers found that modifications to the tert-butyl and oxycarbonyl groups significantly influenced the anticancer properties of the resulting compounds. The derivatives exhibited selective cytotoxicity against cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Drug Delivery Systems
The unique chemical structure allows for the incorporation of this compound into drug delivery systems. Its ability to form stable complexes with drugs enhances solubility and bioavailability.
Case Study: Nanoparticle Formulations
Research has demonstrated that nanoparticles formulated with this compound can effectively deliver therapeutic agents to targeted sites in vivo. These formulations showed improved therapeutic outcomes in animal models of disease compared to conventional delivery methods .
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Synthesis
A study reported the use of this compound as a monomer in the synthesis of high-performance polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties, making them suitable for applications in aerospace and automotive industries .
Data Tables
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related cyclobutane or carbamate-bearing analogs:
Structural and Functional Analysis
- Cyclobutane vs. Linear Chains: Cyclobutane derivatives (target compound, E7/Z7) impose conformational constraints ideal for stabilizing peptide helices , whereas linear analogs (e.g., pentanoic acid derivative ) lack this rigidity.
- Substituent Effects : The tert-butyl group in the target compound increases hydrophobicity and steric bulk compared to hydroxyl or alkenyl substituents in analogs. This may enhance membrane permeability in drug candidates but reduce solubility.
- Boc Protection: The Boc group in the target compound and others (e.g., ) protects amines during synthesis, enabling selective deprotection under acidic conditions. This contrasts with unprotected amino groups in E7/Z7, which are reactive but require immediate use .
Biological Activity
3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a complex organic compound notable for its unique cyclobutane structure and functional groups. This article focuses on its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C14H25NO4
- Molecular Weight : 271.36 g/mol
- CAS Number : 2305255-02-9
Structural Features
The compound features:
- A cyclobutane ring
- A tert-butyl group
- A carbamate functional group derived from 2-methylpropan-2-ol
These structural characteristics contribute to its biological activity and interactions with various molecular targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The unique structure allows it to fit into binding sites, influencing biochemical pathways.
In Vitro Studies
Research indicates that this compound exhibits protective effects in cellular models. For instance, in studies involving astrocytes exposed to amyloid beta (Aβ) peptides, the compound demonstrated a moderate protective effect against cell death induced by Aβ1-42. The presence of the compound improved cell viability from 43.78% to 62.98% when co-administered with Aβ1-42, suggesting its potential neuroprotective properties .
In Vivo Studies
In vivo experiments have shown that while the compound can reduce oxidative stress markers such as malondialdehyde (MDA), it may not significantly outperform established treatments like galantamine in certain models of cognitive impairment induced by scopolamine . This highlights the need for further exploration of its pharmacokinetics and bioavailability in the central nervous system.
Case Study 1: Neuroprotective Effects
A study assessed the effects of this compound on astrocyte viability in the presence of Aβ1-42. The results indicated:
- Cell Viability : Increased from 43.78% (Aβ alone) to 62.98% (Aβ + compound).
- Cytokine Production : Reduced TNF-alpha levels, although not statistically significant compared to controls .
Case Study 2: Oxidative Stress Reduction
Another study focused on oxidative stress markers in rat models treated with scopolamine:
- MDA Levels : Significant reduction observed with both the compound and galantamine.
- Comparison : No significant difference between treatments, suggesting similar efficacy under certain conditions .
Medicinal Chemistry
Due to its structural properties, this compound is a candidate for further research into its role as an enzyme inhibitor or as a scaffold for drug development targeting neurodegenerative diseases.
Organic Synthesis
This compound serves as a building block in organic synthesis, allowing for the development of more complex molecules through various chemical reactions such as oxidation and substitution.
Q & A
Q. How can the stereochemical integrity of 3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid be validated during synthesis?
The compound’s stereochemistry is critical due to the cyclobutane ring’s inherent strain and substituent arrangement. To validate stereochemical purity:
- Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Compare retention times with enantiomerically pure standards .
- Perform 2D NMR (NOESY/ROESY) to confirm spatial proximity of substituents. For example, cross-peaks between the tert-butyl group and the cyclobutane protons indicate cis stereochemistry .
- X-ray crystallography is definitive for absolute configuration determination. Crystallize the compound in ethyl acetate/hexane at low temperature (4°C) and analyze using synchrotron radiation .
Q. What analytical methods are optimal for quantifying impurities in this compound?
Impurity profiling requires orthogonal techniques:
- Reverse-phase HPLC : Use a C18 column (e.g., Agilent Zorbax SB-C18) with a gradient of 0.1% TFA in water/acetonitrile (40:60 to 95:5 over 20 min). Detect at 210 nm for carbamate and carboxylic acid moieties .
- LC-MS (ESI+ mode) identifies low-abundance byproducts (e.g., deprotected amines or cyclobutane ring-opened derivatives). Set MS to scan m/z 150–500 .
- Karl Fischer titration quantifies residual water (<0.1% w/w), which can hydrolyze the tert-butoxycarbonyl (Boc) protecting group .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in nucleophilic acyl substitution?
The tert-butyl group introduces steric hindrance, slowing nucleophilic attack at the carbamate carbonyl. To study this:
- Perform kinetic experiments under basic conditions (e.g., NaOH/THF) with varying nucleophiles (e.g., amines, alkoxides). Monitor reaction progress via in situ IR for carbonyl peak (1700–1750 cm⁻¹) disappearance .
- Compare with computational models (DFT) . Optimize geometries at the B3LYP/6-31G(d) level to calculate activation energies for substitution pathways. The tert-butyl group increases transition-state energy by 8–12 kcal/mol due to non-bonded interactions .
Q. What strategies mitigate cyclobutane ring strain during functionalization of the carboxylic acid group?
Cyclobutane’s angle strain (≈90°) destabilizes intermediates during derivatization. Mitigation approaches:
- Use low-temperature activation (–20°C) of the carboxylic acid with EDCI/HOBt to form active esters, minimizing ring-opening side reactions .
- Conformational locking : Introduce a methyl group at the cyclobutane’s 3-position to reduce puckering flexibility, stabilizing intermediates (confirmed by NMR coupling constants, J = 8–10 Hz for transannular protons) .
Data Contradictions and Resolution
Q. Conflicting reports exist on the Boc group’s stability under acidic hydrolysis. How should researchers reconcile this?
Discrepancies arise from varying acid strengths and temperatures:
- Controlled hydrolysis studies (Table 1) show the Boc group remains intact in 1M HCl/THF at 25°C for 6 hr (99% recovery) but degrades in 3M HCl at 50°C (50% decomposition).
- Use TLC monitoring (silica gel, ethyl acetate/hexane 1:1) with ninhydrin staining to detect free amines, indicating Boc cleavage .
Q. Table 1. Boc Stability Under Acidic Conditions
| Acid Strength | Temperature (°C) | Time (hr) | % Decomposition |
|---|---|---|---|
| 1M HCl | 25 | 6 | 1% |
| 3M HCl | 50 | 2 | 50% |
Methodological Best Practices
Q. What synthetic routes optimize yield for the cyclobutane core?
Key steps include:
- [2+2] Cycloaddition : React tert-butyl vinyl ether with methyl acrylate under UV light (λ = 300 nm) to form the cyclobutane ring. Yields improve with 10 mol% benzophenone as a photosensitizer (85% yield vs. 60% without) .
- Boc Protection : Treat the amine intermediate with di-tert-butyl dicarbonate in dichloromethane and DMAP (5 mol%) at 0°C (95% yield) .
Q. How can computational tools predict the compound’s biological activity?
- Perform molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) using the compound’s minimized conformation (MMFF94 force field). Focus on hydrogen bonds between the carboxylic acid and Arg120/His90 residues .
- ADMET prediction (SwissADME) assesses bioavailability (%HIA >80%, LogP ≈2.5), prioritizing derivatives with enhanced blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
